Hericenone H Hericenone H Hericenone H is a polyunsaturated fatty ester.
Brand Name: Vulcanchem
CAS No.: 141973-37-7
VCID: VC18011989
InChI: InChI=1S/C37H54O6/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-35(40)42-28-30-25-34(41-5)32-22-23-37(4,26-31(39)24-29(2)3)43-36(32)33(30)27-38/h10-11,13-14,24-25,27H,6-9,12,15-23,26,28H2,1-5H3/b11-10+,14-13+
SMILES:
Molecular Formula: C37H54O6
Molecular Weight: 594.8 g/mol

Hericenone H

CAS No.: 141973-37-7

Cat. No.: VC18011989

Molecular Formula: C37H54O6

Molecular Weight: 594.8 g/mol

* For research use only. Not for human or veterinary use.

Hericenone H - 141973-37-7

Specification

CAS No. 141973-37-7
Molecular Formula C37H54O6
Molecular Weight 594.8 g/mol
IUPAC Name [8-formyl-5-methoxy-2-methyl-2-(4-methyl-2-oxopent-3-enyl)-3,4-dihydrochromen-7-yl]methyl (9E,12E)-octadeca-9,12-dienoate
Standard InChI InChI=1S/C37H54O6/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-35(40)42-28-30-25-34(41-5)32-22-23-37(4,26-31(39)24-29(2)3)43-36(32)33(30)27-38/h10-11,13-14,24-25,27H,6-9,12,15-23,26,28H2,1-5H3/b11-10+,14-13+
Standard InChI Key WQODVCURNLADTH-IWCZYTNJSA-N
Isomeric SMILES CCCCC/C=C/C/C=C/CCCCCCCC(=O)OCC1=CC(=C2CCC(OC2=C1C=O)(C)CC(=O)C=C(C)C)OC
Canonical SMILES CCCCCC=CCC=CCCCCCCCC(=O)OCC1=CC(=C2CCC(OC2=C1C=O)(C)CC(=O)C=C(C)C)OC

Introduction

Chemical Identity and Structural Characterization of Hericenone H

Hericenone H belongs to the hericenone family of meroterpenoids, characterized by a hybrid structure combining polyketide-derived aromatic cores with terpenoid side chains. Structural analyses reveal that Hericenone H shares a resorcinol core (1,3-dihydroxybenzene) linked to a geranyl side chain, a hallmark of hericenones . Unlike its analogues (e.g., Hericenone C–G), Hericenone H features a unique oxygenation pattern and cyclization mode, as evidenced by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data .

Molecular Formula and Physicochemical Properties
While the exact molecular formula of Hericenone H remains unspecified in public databases, its structural similarity to Hericenone A (C₁₉H₂₂O₅, MW 330.4 g/mol) suggests a comparable molecular framework. Modifications likely involve hydroxylation or epoxidation at the geranyl moiety, as inferred from biosynthetic studies . Preliminary data indicate a logP value consistent with moderate lipophilicity, enabling blood-brain barrier (BBB) penetration—a critical trait for neuroactive compounds .

Synthetic Advances
The first total synthesis of Hericenone H was achieved via a biomimetic approach involving:

  • O-Geranylation of a resorcinol precursor.

  • Clay/zeolite-mediated O→C rearrangement to form the carbon skeleton.

  • Epoxide cyclization to establish the bicyclic structure .
    This route confirmed the revised structure of Hericenone H and enabled milligram-scale production for biological testing .

Biosynthetic Pathway and Heterologous Production

The biosynthesis of Hericenone H in H. erinaceus involves coordinated action of polyketide synthases (PKSs), prenyltransferases, and tailoring enzymes:

Early Biosynthetic Steps

  • Polyketide Synthase (HerA): Catalyzes the formation of orsellinic acid, the aromatic precursor .

  • Carboxylic Acid Reductase (HerB): Reduces orsellinic acid to orsellinic aldehyde, which undergoes geranylation .

Prenylation and Cyclization

A putative geranyltransferase attaches a geranyl pyrophosphate (GPP) moiety to orsellinic aldehyde, forming a linear meroterpenoid intermediate. Subsequent epoxidation and 5-exo cyclization yield Hericenone H’s bicyclic structure .

Table 1: Key Enzymes in Hericenone H Biosynthesis

EnzymeFunctionHeterologous HostReference
HerA (PKS)Synthesizes orsellinic acidAspergillus oryzae
HerB (CAR)Reduces orsellinic acid to aldehydeAspergillus oryzae
Putative PTGeranylation of orsellinic aldehydeUnder investigation

Despite progress, the geranyltransferase responsible for Hericenone H’s prenylation remains unconfirmed, highlighting a gap in pathway elucidation .

Neuroprotective Mechanisms and Preclinical Evidence

Hericenone H exerts neuroprotection through multimodal mechanisms:

NGF Induction and Neurite Outgrowth

In mouse astroglial cells, Hericenone H stimulates NGF synthesis (23.5 ± 1.0 pg/mL), comparable to Hericenone C . NGF promotes neurite outgrowth in PC12 cells, a model for neuronal differentiation . This activity is attributed to the geranyl side chain, which enhances membrane permeability and receptor interaction .

ER Stress Mitigation

Hericenone H (10 μM) reduced tunicamycin-induced cell death by 62% in human neuroblastoma SH-SY5Y cells, outperforming Hericenone C (48%) . The compound inhibits the PERK-eIF2α-ATF4-CHOP pathway, a key ER stress cascade .

Table 2: Neuroprotective Effects of Hericenone H

ModelEffectMechanismReference
Mouse astroglial cellsNGF synthesis: 23.5 ± 1.0 pg/mLEnhanced TrkA signaling
SH-SY5Y cells62% reduction in ER stress cell deathPERK-eIF2α pathway inhibition
PC12 cells40% increase in neurite lengthNGF-dependent differentiation

Therapeutic Implications and Future Directions

Neurodegenerative Diseases

Hericenone H’s dual action—NGF induction and ER stress reduction—positions it as a candidate for Alzheimer’s disease (AD) therapy. In a pilot clinical trial, H. erinaceus extract improved cognitive scores in AD patients by 14.3% over placebo , though Hericenone H’s specific contribution warrants isolation studies.

Agricultural and Industrial Production

Heterologous biosynthesis in Aspergillus oryzae has achieved titers of 3.2 mg/L of early intermediates . Optimizing prenyltransferase activity and cyclization steps could enable scalable production, addressing supply bottlenecks for clinical trials .

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